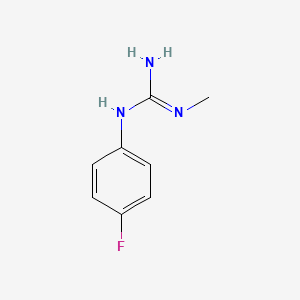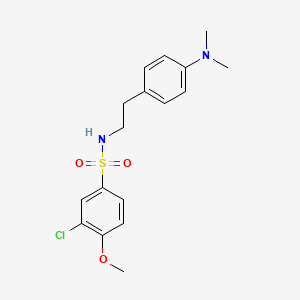
3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with 4-(dimethylamino)phenethylamine. The 3-chloro-4-methoxybenzenesulfonyl chloride could be prepared from the corresponding sulfonic acid or its sodium salt by reaction with phosphorus pentachloride or thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide functional group attached to a benzene ring, which also carries a methoxy group (-OCH3) and a chlorine atom. The benzene ring is further substituted with a phenethylamine moiety, which contains a dimethylamino group .Chemical Reactions Analysis
As a sulfonamide, this compound could undergo a variety of reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonic acid and amine. The chlorine atom could be displaced in a nucleophilic aromatic substitution reaction .Mécanisme D'action
Propriétés
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-20(2)14-6-4-13(5-7-14)10-11-19-24(21,22)15-8-9-17(23-3)16(18)12-15/h4-9,12,19H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULKFYSLYCBCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2389693.png)
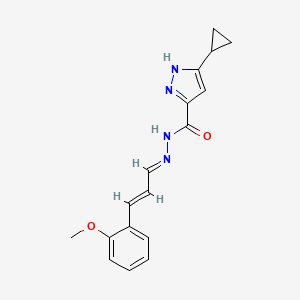
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-(cyclopentylamino)ethyl)acetamide](/img/structure/B2389695.png)

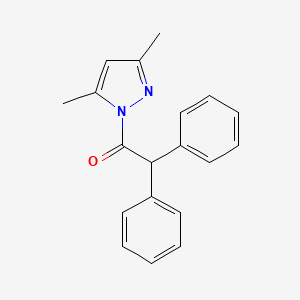
![N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B2389701.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2389703.png)
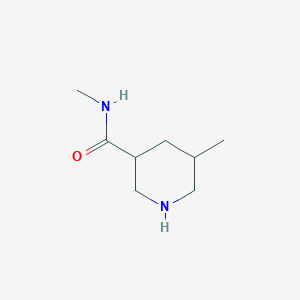
![3-ethyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389705.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2389707.png)
![N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2389708.png)
![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)
